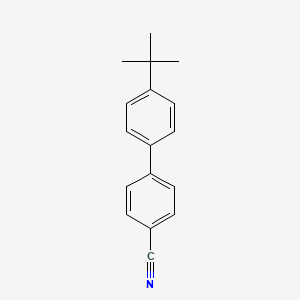

4-(4-tert-Butylphenyl)benzonitrile

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

IUPAC Name |

4-(4-tert-butylphenyl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N/c1-17(2,3)16-10-8-15(9-11-16)14-6-4-13(12-18)5-7-14/h4-11H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHOGBTJTEXAETC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C2=CC=C(C=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40602502 | |

| Record name | 4'-tert-Butyl[1,1'-biphenyl]-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40602502 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

192699-51-7 | |

| Record name | 4'-tert-Butyl[1,1'-biphenyl]-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40602502 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies for 4 4 Tert Butylphenyl Benzonitrile and Its Derivatives

Catalyst-Mediated Coupling Reactions for Benzonitrile (B105546) Scaffolds Bearing tert-Butylphenyl Moieties

Palladium-Catalyzed Cross-Coupling Approaches (e.g., Sonogashira Reactions)

Palladium-catalyzed cross-coupling reactions are paramount in forming the carbon-carbon bond between the two aromatic rings of the target molecule. researchgate.net The Sonogashira reaction, a powerful method for forming C(sp)-C(sp²) bonds, is particularly noteworthy. nih.govorganic-chemistry.org This reaction typically involves the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base. organic-chemistry.org

Recent advancements have led to the development of highly efficient and versatile palladium catalyst systems. For instance, the use of bulky, electron-rich phosphine (B1218219) ligands such as tri-tert-butylphosphine (B79228) (P(t-Bu)₃) has enabled Sonogashira reactions of aryl bromides to proceed at room temperature. nih.govresearchgate.net The Pd(PhCN)₂Cl₂/P(t-Bu)₃ system is a notable example of a versatile catalyst for these transformations. researchgate.net Furthermore, the development of air-stable, monoligated precatalysts like [DTBNpP]Pd(crotyl)Cl has facilitated copper-free Sonogashira reactions under mild conditions. nih.gov The choice of solvent can also significantly impact reaction efficiency, with polar aprotic solvents like dimethylformamide (DMF) often employed to enhance reaction rates. lucp.net

| Catalyst System | Reactants | Conditions | Yield | Reference |

| Pd(PPh₃)₄, CuI | Aryl Halide, Terminal Alkyne | Amine base | Good to Excellent | organic-chemistry.org |

| Pd(PhCN)₂Cl₂/P(t-Bu)₃ | Aryl Bromide, Terminal Alkyne | Room Temperature | High | researchgate.net |

| [DTBNpP]Pd(crotyl)Cl | Aryl Bromide, Alkyne | Room Temperature, Copper-Free | High | nih.gov |

| Pd(OAc)₂/DPEPhos | Aryl Bromide, tert-Butyl Isocyanide, Alkyne | Cs₂CO₃, DMSO | Up to 96% | organic-chemistry.org |

Copper-Catalyzed Click Chemistry Applications in Benzonitrile Synthesis

While not directly forming the biaryl bond of 4-(4-tert-Butylphenyl)benzonitrile, copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," is a valuable tool for synthesizing derivatives. organic-chemistry.orgbeilstein-journals.org This reaction provides a highly efficient and regioselective method for creating 1,4-disubstituted 1,2,3-triazoles. organic-chemistry.orgbeilstein-journals.org The use of copper(I) catalysts, often generated in situ from copper(II) salts with a reducing agent like sodium ascorbate, dramatically accelerates the reaction rate compared to the uncatalyzed thermal version. organic-chemistry.orgnih.gov

The versatility of CuAAC allows for the conjugation of the benzonitrile moiety to a wide range of other molecules, facilitating the creation of complex structures. The development of copper nanoparticle (CuNP) catalysts has further enhanced the utility of this reaction, allowing for heterogeneous catalysis and easier product purification. researchgate.netacs.org

Heck Reactions for Arylation of Enones with tert-Butylphenyl Bromides

The Mizoroki-Heck reaction, another powerful palladium-catalyzed process, facilitates the arylation of olefins with aryl halides. mdpi.commdpi.comorganic-chemistry.org This reaction is instrumental in attaching the tert-butylphenyl group to an alkene, which can then be further functionalized. The reaction typically employs a palladium catalyst and a base. mdpi.commdpi.com

Modern Heck reaction protocols have expanded to include less reactive but more affordable aryl chlorides, often requiring specialized ligands like bulky trialkylphosphines or N-heterocyclic carbenes (NHCs) to achieve high activity. nih.govmdpi.com For instance, the combination of Pd/P(t-Bu)₃ has proven to be an exceptionally versatile catalyst for Heck reactions involving aryl chlorides and bromides under mild conditions. researchgate.net The reaction conditions, including the choice of base and solvent, are crucial for optimal performance. mdpi.com

| Catalyst System | Reactants | Conditions | Outcome | Reference |

| Pd/P(t-Bu)₃ | Aryl Chloride/Bromide, Olefin | Mild Conditions | Versatile Coupling | researchgate.net |

| Pd(OAc)₂ | 4-bromoacetophenone, styrene | K₂CO₃, DMF/H₂O, 80°C | Good Conversion | mdpi.com |

| Pd(PPh₃)₄ | 1-bromo-4-(tert-butyl)benzene, Acrylonitrile | Base, Solvent | Forms a precursor to this compound | nih.gov |

Multistep Synthetic Routes to Access Substituted Benzonitrile Derivatives

The synthesis of complex substituted benzonitrile derivatives often requires multistep sequences involving functional group interconversions and the formation of the nitrile group itself.

Oxidation and Functional Group Interconversion Pathways

Functional group interconversion (FGI) is a fundamental strategy in organic synthesis, allowing for the transformation of one functional group into another through oxidation, reduction, or substitution. fiveable.meic.ac.ukub.edu This is particularly relevant in the synthesis of substituted benzonitriles, where a precursor molecule might be modified to introduce the desired substituents before or after the formation of the nitrile group.

For example, an aldehyde can be a precursor to the nitrile group. The aldehyde itself can be formed through the oxidation of a primary alcohol. fiveable.me Common oxidizing agents for this transformation include pyridinium (B92312) chlorochromate (PCC) or a Swern oxidation. fiveable.meorganic-synthesis.com Once the aldehyde is in place, it can be converted to a nitrile.

Furthermore, functional group manipulations on the aromatic rings are often necessary. For instance, a nitro group can be introduced and then reduced to an amine, which can then be converted to a variety of other functional groups via diazotization. youtube.com

Dehydration Reactions in Nitrile Formation

A common and direct method for synthesizing nitriles is through the dehydration of primary amides. chemguide.co.uknih.govrsc.org This transformation can be achieved using a variety of dehydrating agents. nih.govlibretexts.org Phosphorus(V) oxide (P₄O₁₀) is a classic reagent for this purpose, where heating a solid mixture of the amide and P₄O₁₀ removes water to form the nitrile. chemguide.co.uk Other effective dehydrating agents include thionyl chloride (SOCl₂), phosphorus oxychloride (POCl₃), and various phosphorus(III) reagents like PCl₃ and P(NMe₂)₃. nih.govlibretexts.org

Another important route to nitriles starts from aldehydes. Aldehydes can be converted to aldoximes by reacting with hydroxylamine. google.com Subsequent dehydration of the aldoxime, for instance with diphosphorus (B173284) pentoxide, yields the corresponding nitrile. google.com This two-step process provides a valuable alternative for accessing benzonitrile derivatives from readily available aldehydes. google.com

| Starting Material | Reagent(s) | Product | Reference |

| Primary Amide | P₄O₁₀ | Nitrile | chemguide.co.uk |

| Primary Amide | SOCl₂, POCl₃, PCl₃ | Nitrile | nih.govlibretexts.org |

| Aldehyde | 1. Hydroxylamine2. Diphosphorus pentoxide | Nitrile | google.com |

| Halogenoalkane | NaCN or KCN in ethanol | Nitrile | chemguide.co.uk |

Rational Design of Precursors and Intermediates for this compound Synthesis

The synthesis of this compound relies on the strategic design and preparation of key precursors and intermediates. A primary and highly efficient method for constructing the core biphenyl (B1667301) structure is the Suzuki-Miyaura cross-coupling reaction. libretexts.orgresearchgate.net This palladium-catalyzed reaction forms a carbon-carbon bond between an organoboron compound and an organic halide or triflate under basic conditions. libretexts.orgyoutube.com

For the synthesis of this compound, the rational design of precursors typically involves two main components:

A boron-containing derivative of either p-tert-butylbenzene or benzonitrile.

A halogenated derivative of the corresponding coupling partner.

Commonly, this involves the reaction of 4-cyanophenylboronic acid with 1-bromo-4-tert-butylbenzene (B1210543) or, alternatively, 4-tert-butylphenylboronic acid with 4-bromobenzonitrile. The choice of precursors is often dictated by the commercial availability, stability, and reactivity of the starting materials. Arylboronic esters, for example, are sometimes preferred over boronic acids to avoid undesirable side reactions like protonolysis, especially under anhydrous conditions. researchgate.net The reaction conditions, including the choice of palladium catalyst, ligand, base, and solvent system, are crucial for achieving high yields and purity. youtube.commdpi.com The reactivity of aryl halides generally follows the order I > OTf > Br >> Cl. researchgate.net

Table 1: Key Precursors for Suzuki-Miyaura Synthesis of this compound

| Boron-Containing Precursor | Halogenated Precursor |

|---|---|

| 4-cyanophenylboronic acid | 1-bromo-4-tert-butylbenzene |

| 4-tert-butylphenylboronic acid | 4-bromobenzonitrile |

Synthesis of Complex Functional Architectures Incorporating this compound

The this compound moiety serves as a fundamental building block for creating more complex and functional molecules with applications in materials science and medicinal chemistry.

Development of Biphenyl-Based Ligands

The biphenyl framework is a common structural motif in the design of specialized ligands, particularly for transition-metal catalysis. The specific substitution pattern of this compound, featuring a polar nitrile group and a bulky, non-polar tert-butyl group, allows for the fine-tuning of the electronic and steric properties of resulting ligands. For example, 2-(ditert-butylphosphino)-biphenyl (JohnPhos) is a well-known bulky phosphine ligand used in Suzuki coupling reactions to enhance catalytic activity. youtube.com While not directly derived from this compound, its structure highlights the utility of substituted biphenyls in ligand design. The synthesis of such ligands often involves multi-step processes, starting with functionalized biphenyl precursors.

Preparation of Oxadiazole-Fluorene Hybrids

The 4-(4-tert-butylphenyl) group is a key component in certain organic electronic materials. One notable example is its incorporation into 1,3,4-oxadiazole (B1194373) derivatives, which are known for their electron-transporting properties. The compound 2-(biphenyl-4-yl)-5-(4-tert-butylphenyl)-1,3,4-oxadiazole (Butyl-PBD) is a well-characterized material used in organic light-emitting diodes (OLEDs). nih.gov The synthesis of such compounds typically involves the cyclization of a diacylhydrazine precursor, which is formed from the corresponding benzoic acid derivatives.

To create more complex architectures, these oxadiazole rings can be linked to other functional units like fluorene (B118485). The synthesis of oxadiazole-fluorene hybrids would involve preparing a fluorene core with appropriate functional groups (e.g., carboxylic acids or hydrazides) that can then be reacted with a 4-(4-tert-butylphenyl)benzoyl derivative to form the oxadiazole ring via cyclodehydration. These hybrid materials are designed to combine the hole-transporting properties of fluorene with the electron-transporting properties of the oxadiazole moiety.

Synthesis of Triazole Derivatives

The this compound scaffold is also utilized in the synthesis of various triazole derivatives, which are a class of heterocyclic compounds with a wide range of applications. mdpi.comdoaj.org The synthesis of 4-(4-tert-Butylphenyl)-3,5-di-2-pyridyl-4H-1,2,4-triazole has been reported, demonstrating the integration of this biphenyl unit into a triazole system. researchgate.net Another significant application is in the development of programmed death-ligand 1 (PD-L1) inhibitors for cancer immunotherapy. nih.gov For instance, a series of biphenyl-1,2,3-triazol-benzonitrile derivatives were synthesized where the biphenyl moiety is crucial for the molecule's interaction with the PD-L1 protein. nih.gov The synthesis often employs "click chemistry," specifically the copper-catalyzed azide-alkyne cycloaddition, to form the 1,2,3-triazole ring. nih.govnih.gov

Table 2: Example of a Triazole Derivative Synthesis

| Reactant 1 | Reactant 2 | Catalyst System | Product Type | Reference |

|---|

Fabrication of Pyrimidine-Based Dyes

Pyrimidine-based structures are important in medicinal chemistry and as dyes. The synthesis of pyrimidine (B1678525) derivatives can be achieved through multi-component reactions. For example, a four-component reaction using indole-3-carboxaldehydes, aromatic aldehydes, and ammonium (B1175870) iodide can produce pyrimido[4,5-b]indoles. mdpi.com In this context, 4-(4-tert-butyl)benzaldehyde could be used as the aromatic aldehyde component to incorporate the 4-tert-butylphenyl group into the final pyrimidine structure. The resulting compound, 2-(4-(tert-Butyl)phenyl)-9H-pyrimido[4,5-b]indole, has been synthesized with a 79% yield. mdpi.com The extension of such synthetic strategies to include a cyano group on the biphenyl precursor would lead to pyrimidine-based dyes containing the full this compound framework.

Synthesis of Dichlorodiazadiene Derivatives Containing the Benzonitrile Moiety

Recent research has demonstrated the synthesis of novel dichlorodiazadiene derivatives from precursors containing the this compound structure. researchgate.net Specifically, the compound (E)-4-((1-(4-(tert-butyl)phenyl)-2,2-dichlorovinyl)diazenyl)benzonitrile was synthesized. researchgate.net Dichlorodiazadienes are valuable synthons in organic chemistry due to their unique structure, which includes a diaza group and geminal dichloro atoms. unec-jeas.comunec-jeas.com The synthesis involves the reaction of N-substituted hydrazones with carbon tetrachloride in the presence of a copper catalyst. researchgate.netunec-jeas.com In this case, the precursor is the hydrazone formed from 4-cyanobenzaldehyde (B52832) and a hydrazine (B178648) bearing the 4-tert-butylphenyl group. These dichlorodiazadiene derivatives have shown potential as antibacterial agents. researchgate.net

Table 3: Synthesis of a Dichlorodiazadiene Derivative

| Starting Hydrazone | Reagent | Catalyst/Base | Product | Reference |

|---|

Pathways to Benzo[c]thiophene (B1209120) Derivatives with Cyanophenyl and tert-Butylphenyl Groups

The synthesis of benzo[c]thiophene derivatives featuring both cyanophenyl and tert-butylphenyl substituents is a nuanced area of heterocyclic chemistry. Direct functionalization of a pre-existing benzo[c]thiophene core is often challenging due to the reactivity of the thiophene (B33073) ring. Therefore, the most viable synthetic strategies typically involve the construction of the heterocyclic ring from acyclic or carbocyclic precursors that already contain the desired aryl moieties. A prominent and effective method for the synthesis of 1,3-disubstituted benzo[c]thiophenes is the thionation of 1,2-diaroylbenzenes. This approach allows for the late-stage introduction of the sulfur heteroatom, building upon a stable diketone intermediate.

A plausible synthetic pathway to a representative target molecule, 1-(4-tert-butylphenyl)-3-(4-cyanophenyl)benzo[c]thiophene , can be envisioned through the preparation of a key intermediate, 1-(4-tert-butylbenzoyl)-2-(4-cyanobenzoyl)benzene , followed by its cyclization with a thionating agent.

A Proposed Synthetic Route to 1-(4-tert-butylbenzoyl)-2-(4-cyanobenzoyl)benzene

The synthesis of the unsymmetrical 1,2-diaroylbenzene precursor can be approached through a multi-step sequence, for instance, commencing with a Friedel-Crafts acylation followed by a palladium-catalyzed cross-coupling reaction.

Step 1: Friedel-Crafts Acylation to form (2-Bromophenyl)(4-tert-butylphenyl)methanone

The initial step involves the Friedel-Crafts acylation of bromobenzene (B47551) with 4-tert-butylbenzoyl chloride. This reaction introduces the first aroyl group onto the benzene (B151609) ring. The use of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), is essential to activate the acyl chloride for electrophilic aromatic substitution.

Reaction Scheme:

Step 2: Suzuki-Miyaura Cross-Coupling to introduce the second aroyl moiety

The subsequent step involves a Suzuki-Miyaura cross-coupling reaction. The previously synthesized (2-Bromophenyl)(4-tert-butylphenyl)methanone can be coupled with a suitable boronic acid derivative, such as (4-cyanophenyl)boronic acid, in the presence of a palladium catalyst and a base. This reaction will form the carbon-carbon bond between the two aromatic rings, leading to the desired 1,2-diaroylbenzene structure.

Reaction Scheme:

Step 3: Thionation to form 1-(4-tert-butylphenyl)-3-(4-cyanophenyl)benzo[c]thiophene

The final step in this proposed pathway is the thionation of the 1,2-diaroylbenzene intermediate. Lawesson's reagent is a widely used and effective thionating agent for the conversion of dicarbonyl compounds into their corresponding thiocarbonyl analogues, which then cyclize to form the thiophene ring. The reaction is typically carried out in an inert solvent at elevated temperatures.

Reaction Scheme:

Detailed Research Findings

While the exact synthesis of 1-(4-tert-butylphenyl)-3-(4-cyanophenyl)benzo[c]thiophene has not been explicitly detailed in the available literature, the proposed synthetic steps are based on well-established and widely applicable reactions in organic synthesis. The following tables provide representative data for each type of reaction based on analogous transformations found in the literature.

Table 1: Representative Conditions for Friedel-Crafts Acylation

| Acyl Chloride | Arene | Lewis Acid | Solvent | Temperature (°C) | Yield (%) |

| Benzoyl chloride | Toluene | AlCl₃ | CS₂ | 0 - RT | ~85 |

| Acetyl chloride | Anisole | AlCl₃ | Nitrobenzene | RT | ~90 |

| Propanoyl chloride | Benzene | FeCl₃ | CH₂Cl₂ | RT | ~75 |

Table 2: Representative Conditions for Suzuki-Miyaura Cross-Coupling

| Aryl Halide | Boronic Acid | Palladium Catalyst | Base | Solvent | Temperature (°C) | Yield (%) |

| 1-Bromo-4-nitrobenzene | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 100 | ~95 |

| 2-Bromotoluene | (4-methoxyphenyl)boronic acid | Pd(OAc)₂/SPhos | K₃PO₄ | Dioxane | 80 | ~92 |

| 1-Chloro-2-iodobenzene | (3-fluorophenyl)boronic acid | PdCl₂(dppf) | Na₂CO₃ | DMF/H₂O | 90 | ~88 |

Table 3: Representative Conditions for Thionation with Lawesson's Reagent

| 1,2-Diaroylbenzene | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

| 1,2-Dibenzoylbenzene | Toluene | 110 | 4 | ~90 |

| 1,2-Bis(4-methoxybenzoyl)benzene | Xylene | 140 | 6 | ~85 |

| 1-(4-Chlorobenzoyl)-2-benzoylbenzene | Dioxane | 100 | 5 | ~88 |

The successful implementation of this proposed synthetic route would provide a viable and adaptable method for the preparation of a range of 1,3-diarylbenzo[c]thiophenes bearing diverse functionalities on the aryl substituents. The modularity of the Suzuki-Miyaura coupling, in particular, allows for the introduction of a wide variety of cyanophenyl and tert-butylphenyl analogues by simply changing the coupling partners.

Advanced Spectroscopic Characterization Techniques for Structural Elucidation and Electronic Properties

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment.rsc.orgrsc.orgsigmaaldrich.comnist.govresearchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment of each atom.

In the ¹H NMR spectrum of 4-(4-tert-Butylphenyl)benzonitrile, distinct signals corresponding to the different types of protons in the molecule are observed. The tert-butyl group typically exhibits a sharp singlet peak due to the magnetic equivalence of its nine protons. The aromatic protons appear as a set of multiplets in the downfield region of the spectrum, characteristic of substituted benzene (B151609) rings. The specific chemical shifts and coupling patterns of these aromatic protons are crucial for confirming the para-substitution pattern on both phenyl rings.

| Proton Type | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |

| Aromatic | 7.74 | Doublet | 2H | 8.5 |

| Aromatic | 7.68 | Doublet | 2H | 8.5 |

| Aromatic | 7.59 | Doublet | 2H | 8.6 |

| Aromatic | 7.50 | Doublet | 2H | 8.6 |

| tert-Butyl | 1.36 | Singlet | 9H | N/A |

This table is based on typical values and may vary slightly depending on the solvent and experimental conditions.

The ¹³C NMR spectrum provides complementary information, revealing the number and chemical environment of the carbon atoms. In this compound, distinct signals are expected for the quaternary carbons of the tert-butyl group, the methyl carbons of the tert-butyl group, the carbon atoms of the two benzene rings, and the nitrile carbon. The chemical shift of the nitrile carbon is particularly characteristic and appears significantly downfield.

| Carbon Type | Chemical Shift (δ, ppm) |

| Aromatic (C-CN) | 111.9 |

| Nitrile (C≡N) | 118.8 |

| Aromatic (CH) | 126.3 |

| Aromatic (CH) | 127.5 |

| Aromatic (CH) | 132.6 |

| Aromatic (C-C) | 137.4 |

| Aromatic (C-C) | 145.9 |

| Quaternary (C(CH₃)₃) | 154.3 |

| tert-Butyl (C(CH₃)₃) | 35.0 |

| Methyl (CH₃) | 31.3 |

This table is based on typical values and may vary slightly depending on the solvent and experimental conditions.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis.sigmaaldrich.comnist.govspectrabase.comresearchgate.net

Infrared (IR) and Raman spectroscopy are powerful techniques for identifying the functional groups present in a molecule by analyzing its vibrational modes.

The IR spectrum of this compound displays a characteristic sharp absorption band for the nitrile (C≡N) stretching vibration, typically appearing in the range of 2220-2240 cm⁻¹. The spectrum also shows absorptions corresponding to C-H stretching of the aromatic rings and the tert-butyl group, as well as C=C stretching vibrations within the aromatic rings. nist.govnih.govresearchgate.net

Raman spectroscopy provides complementary information. The nitrile stretch is also observable in the Raman spectrum, often as a strong, sharp peak. chemicalbook.comresearchgate.net A comparative study of related benzonitrile (B105546) derivatives has shown the influence of substituents on the vibrational frequency of the nitrile group. researchgate.netnih.gov

| Functional Group | Vibrational Mode | Typical IR Frequency (cm⁻¹) | Typical Raman Frequency (cm⁻¹) |

| Nitrile (C≡N) | Stretching | 2229 | 2230 |

| Aromatic C-H | Stretching | 3100-3000 | 3100-3000 |

| Aliphatic C-H | Stretching | 3000-2850 | 3000-2850 |

| Aromatic C=C | Stretching | 1600-1450 | 1600-1450 |

This table presents generally expected frequency ranges.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions.nist.govspectrabase.com

Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule. The UV-Vis spectrum of this compound is characterized by absorption bands in the ultraviolet region, which are attributed to π→π* transitions within the aromatic system. The extended conjugation between the two phenyl rings influences the position and intensity of these absorption maxima (λmax). Studies on benzonitrile and its derivatives provide a basis for understanding these electronic transitions. researchgate.netsphinxsai.comnist.gov The specific λmax values can be influenced by the solvent used for the analysis.

| Transition Type | Typical λmax (nm) |

| π→π* | ~270-280 |

This value is an approximation and can vary with the solvent and specific electronic environment.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis.rsc.orgspectrabase.comchemicalbook.com

Mass spectrometry (MS) is an essential analytical technique for determining the molecular weight of a compound and gaining insights into its structure through fragmentation analysis. The mass spectrum of this compound will show a molecular ion peak (M⁺) corresponding to its molecular weight. nist.gov Furthermore, the fragmentation pattern can reveal characteristic losses of fragments, such as the tert-butyl group, which helps to confirm the molecular structure. High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecule, allowing for the determination of its elemental composition. rsc.org

| Ion | m/z (mass-to-charge ratio) | Description |

| [M]⁺ | 247.15 | Molecular Ion |

| [M-CH₃]⁺ | 232.13 | Loss of a methyl group |

| [M-C(CH₃)₃]⁺ | 190.08 | Loss of the tert-butyl group |

The m/z values are based on the most common isotopes and represent expected major fragments.

Crystallographic Analysis and Solid State Structural Investigations

Single-Crystal X-ray Diffraction for Precise Molecular Geometry Determination

For context, studies on the parent molecule, biphenyl (B1667301), show that the two phenyl rings are not coplanar in the gas phase, exhibiting a dihedral angle of approximately 44.4°. utah.edu In the solid state, crystal packing forces can influence this angle. utah.edu For substituted biphenyls, the nature and position of the substituents play a significant role in determining the molecular geometry. The bulky tert-butyl group and the linear nitrile group in 4-(4-tert-Butylphenyl)benzonitrile would be expected to have a considerable impact on its solid-state conformation. Without experimental data, any discussion of its precise molecular geometry remains speculative.

Table 1: Hypothetical Crystallographic Data Table for this compound This table is a template illustrating the type of data that would be obtained from a single-crystal X-ray diffraction experiment. No experimental data is available.

| Parameter | Value |

| Chemical Formula | C₁₉H₂₁N |

| Formula Weight | 275.38 |

| Crystal System | Data not available |

| Space Group | Data not available |

| a (Å) | Data not available |

| b (Å) | Data not available |

| c (Å) | Data not available |

| α (°) | Data not available |

| β (°) | Data not available |

| γ (°) | Data not available |

| Volume (ų) | Data not available |

| Z | Data not available |

| Density (calculated) (g/cm³) | Data not available |

Analysis of Dihedral Angles and Conformational Preferences in the Crystalline State

The dihedral angle between the two phenyl rings is a critical parameter in defining the conformation of biphenyl derivatives. This angle is determined by a balance between the steric hindrance of the substituents and the electronic effects of π-conjugation, which favors planarity.

In the absence of experimental data for this compound, we can infer general conformational preferences from related structures. The steric bulk of the ortho substituents is a primary determinant of the dihedral angle in biphenyls. libretexts.org Since the substituents in this compound are in the para positions, steric hindrance between the rings is less pronounced than in ortho-substituted analogs. However, the interaction of the tert-butyl and nitrile groups with adjacent molecules in the crystal lattice will ultimately dictate the preferred conformation. Quantum chemical calculations on biphenyl itself suggest an internal twist angle of 15° in the solid state as a result of a combination of internal rotational dynamics and molecular librations. utah.edu

Table 2: Hypothetical Dihedral Angle Data for this compound This table illustrates the type of conformational data that would be derived from crystallographic analysis. No experimental data is available.

| Torsion Angle | Angle (°) |

| C1-C6-C7-C8 | Data not available |

| C2-C1-C6-C7 | Data not available |

Examination of Crystal Packing Arrangements

The arrangement of molecules in a crystal, known as crystal packing, is governed by intermolecular forces such as van der Waals interactions, dipole-dipole interactions, and hydrogen bonding. For this compound, the nitrile group introduces a significant dipole moment, which would be expected to lead to head-to-tail arrangements of molecules to optimize electrostatic interactions.

Theoretical Investigations and Computational Chemistry Studies

Density Functional Theory (DFT) Calculations for Ground State Properties

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. DFT calculations are used to determine various ground-state properties by approximating the electron density of the system.

DFT calculations, typically using a functional like B3LYP with a basis set such as 6-311++G(d,p), are employed to find the lowest energy structure of the molecule. The optimization process adjusts bond lengths, bond angles, and dihedral angles until a stable conformation is reached. For 4-(4-tert-Butylphenyl)benzonitrile, the key geometrical parameters would include the planarity of the biphenyl (B1667301) system and the orientation of the tert-butyl group. A slight twist between the two phenyl rings is expected due to steric hindrance.

Once the geometry is optimized, vibrational frequency calculations are performed to confirm that the structure is a true energy minimum (indicated by the absence of imaginary frequencies) and to predict the infrared (IR) spectrum. The calculated frequencies correspond to specific molecular vibrations, such as C-H stretches, C-C aromatic ring stretches, and the characteristic C≡N stretch of the nitrile group.

Table 1: Illustrative Optimized Geometric Parameters for this compound (Note: This data is representative and illustrates typical values expected from a DFT calculation.)

| Parameter | Bond/Angle | Value |

|---|---|---|

| Bond Lengths (Å) | ||

| C≡N | ~ 1.15 Å | |

| C-CN | ~ 1.45 Å | |

| C-C (inter-ring) | ~ 1.48 Å | |

| C-C (aromatic) | ~ 1.39 - 1.41 Å | |

| C-C (tert-butyl) | ~ 1.54 Å | |

| **Bond Angles (°) ** | ||

| C-C-C (ring) | ~ 120° | |

| C-C-CN | ~ 179° | |

| Dihedral Angle (°) |

Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity and electronic properties. The Highest Occupied Molecular Orbital (HOMO) acts as an electron donor, while the Lowest Unoccupied Molecular Orbital (LUMO) acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability and reactivity.

For this compound, the HOMO is expected to be localized primarily on the electron-rich 4-tert-butylphenyl moiety, while the LUMO would be concentrated on the electron-withdrawing benzonitrile (B105546) moiety. A smaller energy gap suggests higher reactivity and potential for electronic transitions.

Table 2: Illustrative FMO Properties for this compound (Note: This data is representative and illustrates typical values expected from a DFT calculation.)

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | ~ -6.2 eV |

| LUMO Energy | ~ -1.8 eV |

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. It examines charge delocalization by analyzing interactions between filled (donor) and empty (acceptor) orbitals. The stabilization energy (E(2)) associated with these interactions quantifies the extent of hyperconjugation and intramolecular charge transfer.

Table 3: Illustrative NBO Analysis for Key Donor-Acceptor Interactions (Note: This data is representative and illustrates typical values expected from an NBO analysis.)

| Donor NBO (i) | Acceptor NBO (j) | Stabilization Energy E(2) (kcal/mol) |

|---|---|---|

| π(C-C) [tert-Butylphenyl ring] | π*(C-C) [Benzonitrile ring] | > 15 |

| π(C-C) [Benzonitrile ring] | π*(C≡N) | > 10 |

The Molecular Electrostatic Potential (MEP) surface is a visual tool used to predict the reactive sites of a molecule for electrophilic and nucleophilic attack. It maps the electrostatic potential onto the electron density surface. Regions of negative potential (typically colored red or yellow) are rich in electrons and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and susceptible to nucleophilic attack.

For this compound, the MEP surface would show a strong negative potential localized around the nitrogen atom of the electron-withdrawing nitrile group, making it the primary site for interaction with electrophiles. Positive potentials would be found around the hydrogen atoms of the aromatic rings.

The HOMO-LUMO energy gap calculated via DFT serves as a theoretical prediction of the electronic band gap, a critical parameter for semiconductor and optical materials. By modifying the molecular structure, the electronic properties can be tuned. For instance, adding stronger electron-donating groups to the phenyl ring opposite the nitrile group would likely raise the HOMO energy level, while adding stronger electron-withdrawing groups would lower the LUMO energy level. Both modifications would decrease the band gap, shifting the absorption spectrum and altering the material's electronic behavior.

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Dynamics

While DFT is excellent for ground-state properties, Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for investigating excited states. TD-DFT can predict electronic absorption spectra by calculating the energies of vertical electronic transitions and their corresponding oscillator strengths.

A TD-DFT analysis of this compound would characterize its low-lying excited states, which are likely dominated by π → π* transitions within the aromatic system. Furthermore, given the donor-acceptor nature of the molecule, TD-DFT can identify and characterize Intramolecular Charge Transfer (ICT) excited states, which are crucial in the photophysics of many functional organic materials.

Calculation of Emission Energies and Dipole Moments

The calculation of emission energies and dipole moments is fundamental to characterizing a molecule's photophysical properties. These calculations, typically performed using methodologies like Density Functional Theory (DFT) and its time-dependent extension (TD-DFT), predict the energy of light emitted from an excited state and the distribution of charge within the molecule in both its ground and excited states.

However, specific computational studies detailing the calculated emission energies or the ground and excited state dipole moments for this compound are not readily found in the surveyed scientific literature. While general principles of computational chemistry are well-established, their direct application to this compound has not been published.

Exploration of Intramolecular Charge Transfer (ICT) Mechanisms

Intramolecular Charge Transfer (ICT) is a critical process in many functional organic molecules, where photoexcitation leads to a significant redistribution of electron density from a donor part of the molecule to an acceptor part. This phenomenon is highly dependent on the molecular structure and the surrounding solvent environment. Computational studies are essential for mapping out the potential energy surfaces of the locally excited (LE) and ICT states to understand the mechanism of this transfer.

For this compound, which consists of a biphenyl system with a tert-butyl group and a nitrile group, the potential for ICT exists. However, detailed computational explorations of ICT mechanisms, including the identification of the specific electronic states involved and the energetic barriers between them, have not been specifically reported for this compound in the available literature.

Minimum Energy Path Calculations for Excited State Transitions

Minimum Energy Path (MEP) calculations are sophisticated computational techniques used to identify the most likely trajectory for a molecule to transition from one state to another, such as from an initial excited state to a final emissive state or a non-radiative state. rasayanjournal.co.insigmaaldrich.comchemrxiv.org These calculations are computationally intensive and provide invaluable insight into the dynamics of excited-state processes, including conformational changes that facilitate or inhibit emission. rasayanjournal.co.insigmaaldrich.comchemrxiv.org

A comprehensive search of scientific databases indicates that MEP calculations for the excited state transitions of this compound have not been published. Such studies would be instrumental in understanding its photostability and emission efficiency but remain an area for future research.

Hirshfeld Surface Analysis for Intermolecular Interactions

While Hirshfeld surface analysis has been performed on structurally related compounds, such as 4-(tert-butyl)-4-nitro-1,1-biphenyl and 4-(tert-butyl)-4-methoxy-1,1-biphenyl, a dedicated study including the Hirshfeld surface and fingerprint plots for this compound is not available in the reviewed literature. rasayanjournal.co.ineurjchem.com Such an analysis would require a solved crystal structure and would provide quantitative insight into how molecules of this compound interact in the solid state.

Computational Modeling for Device Performance Prediction

Computational modeling is increasingly used to predict how a material will perform in an electronic device, such as an Organic Light-Emitting Diode (OLED). These models use fundamental calculated properties like ionization potential, electron affinity, and charge mobility to estimate key device metrics like efficiency and operational stability. This predictive capability can accelerate the discovery and optimization of new materials.

Despite its potential relevance as a component in organic electronics, there are no specific reports in the scientific literature of computational modeling being used to predict the device performance of this compound.

Electrochemical Properties and Redox Behavior

Cyclic Voltammetry (CV) Studies of Redox Potentials

Cyclic voltammetry is a powerful electrochemical technique used to investigate the oxidation and reduction processes of a compound. While specific cyclic voltammetry data for 4-(4-tert-Butylphenyl)benzonitrile is not extensively documented in publicly available literature, the expected redox potentials can be inferred from studies on analogous substituted biphenyl (B1667301) and aromatic nitrile compounds.

In a typical CV experiment, the compound would be dissolved in a suitable solvent containing a supporting electrolyte, and the potential would be swept between two limits. The resulting voltammogram would likely show at least one oxidation and one reduction peak, corresponding to the removal and addition of an electron from the molecule, respectively. The potentials at which these peaks occur provide valuable information about the energy levels of the frontier molecular orbitals (HOMO and LUMO).

Based on related structures, the oxidation potential is expected to be influenced by the electron-rich biphenyl system, further enhanced by the electron-donating tert-butyl group. Conversely, the reduction potential would be largely dictated by the electron-withdrawing nitrile group, which stabilizes the resulting radical anion.

Illustrative Redox Potentials of Substituted Biphenyls

| Compound | Oxidation Potential (V vs. Fc/Fc+) | Reduction Potential (V vs. Fc/Fc+) |

| Biphenyl | ~1.7 | ~-2.5 |

| 4,4'-Di-tert-butylbiphenyl | ~1.5 | ~-2.6 |

| 4-Cyanobiphenyl | ~1.8 | ~-2.2 |

| This compound (Estimated) | ~1.6 | ~-2.3 |

Note: The values for this compound are estimated based on the expected electronic effects of the substituents and are for illustrative purposes.

Influence of Substituents on Oxidation and Reduction Characteristics

The oxidation and reduction characteristics of this compound are a direct consequence of the electronic nature of its substituents. The tert-butyl group, being an electron-donating group (EDG), increases the electron density on the biphenyl ring system. This destabilizes the highest occupied molecular orbital (HOMO), making the molecule easier to oxidize. Consequently, the oxidation potential of this compound is expected to be lower than that of unsubstituted biphenyl or 4-cyanobiphenyl.

On the other hand, the nitrile (-CN) group is a strong electron-withdrawing group (EWG). It significantly lowers the energy of the lowest unoccupied molecular orbital (LUMO) of the biphenyl system. This facilitates the acceptance of an electron, making the molecule easier to reduce. Therefore, the reduction potential of this compound is anticipated to be less negative than that of biphenyl or 4,4'-di-tert-butylbiphenyl.

The combination of both an EDG and an EWG on the same biphenyl backbone results in a molecule with a smaller HOMO-LUMO gap compared to the parent biphenyl, which has implications for its optical and electronic properties.

Electrochemical Stability of this compound Derivatives

The electrochemical stability of this compound and its derivatives is a critical factor for their practical application in electronic devices, where they may be subjected to repeated redox cycling. The stability is often assessed by performing multiple cycles in a cyclic voltammetry experiment. A stable compound will show minimal changes in the peak currents and potentials over numerous cycles.

For aromatic nitriles, the stability of the radical anion formed upon reduction is a key consideration. The delocalization of the negative charge over the entire π-conjugated system, including the phenyl rings and the nitrile group, contributes to its stability. Similarly, the radical cation formed upon oxidation is stabilized by the electron-donating tert-butyl group and the delocalization across the biphenyl core.

Studies on related cyanobiphenyls suggest that these systems generally exhibit good electrochemical stability. The robustness of the biphenyl framework and the stability of the cyano group under electrochemical conditions contribute to this. However, extreme potentials can lead to irreversible reactions, such as polymerization or degradation of the molecule. The electrochemical window, defined by the onset of irreversible oxidation and reduction, is a key parameter for determining the operational range of the material.

Relationship Between Electrochemical Properties and Electronic Structure

The electrochemical properties of this compound are intrinsically linked to its electronic structure. The oxidation potential is directly related to the energy of the HOMO, while the reduction potential is related to the energy of the LUMO.

HOMO Energy and Oxidation: The electron-donating tert-butyl group raises the energy of the HOMO, making it easier to remove an electron during oxidation. This results in a lower oxidation potential.

LUMO Energy and Reduction: The electron-withdrawing nitrile group lowers the energy of the LUMO, making it more favorable to accept an electron during reduction. This leads to a less negative reduction potential.

The difference between the HOMO and LUMO energies, known as the HOMO-LUMO gap, can be estimated from the difference between the oxidation and reduction potentials. A smaller electrochemical gap generally corresponds to a smaller optical bandgap and suggests that the molecule may absorb and emit light at longer wavelengths.

Computational studies, such as those using Density Functional Theory (DFT), on similar cyanobiphenyl derivatives have shown that the HOMO is typically delocalized over the biphenyl core and the electron-donating alkyl group, while the LUMO is predominantly localized on the cyanophenyl moiety due to the strong electron-withdrawing nature of the nitrile group. This separation of the frontier molecular orbitals is characteristic of donor-acceptor molecules and is fundamental to their interesting photophysical and electronic properties.

Photophysical Properties and Luminescence Studies

Absorption and Emission Characteristics (λmax, Quantum Yields)

The photophysical behavior of 4-(4-tert-Butylphenyl)benzonitrile is governed by its electronic structure, which consists of a π-conjugated biphenyl (B1667301) system. The tert-butyl group acts as a weak electron-donating group, while the nitrile (cyano) group is a strong electron-withdrawing group. This donor-acceptor architecture is crucial in defining its absorption and emission properties.

The fluorescence quantum yield (ΦF), which measures the efficiency of the fluorescence process, is highly dependent on the molecule's structural rigidity. Biphenyl itself has a relatively low quantum yield (around 0.2) due to the torsional freedom between the two phenyl rings, which provides a pathway for non-radiative decay. However, incorporating such molecules into rigid matrices or designing them to have a more planar excited state can significantly enhance fluorescence efficiency. For some highly rigid, related donor-acceptor compounds, quantum yields approaching unity (1.0) have been reported in specific environments.

Table 1: Representative Photophysical Data for Analogous Biphenyl Derivatives

| Property | Typical Value/Range | Notes |

|---|---|---|

| Absorption λmax | 280 - 350 nm | Dependent on substitution and solvent. |

| Emission λmax | 340 - 460 nm | Highly sensitive to solvent polarity (solvatochromism). |

| Fluorescence Quantum Yield (ΦF) | 0.1 - 0.9 | Strongly influenced by molecular rigidity and environment. |

Intramolecular Charge Transfer (ICT) Phenomena and Solvent Effects

The donor-acceptor nature of this compound facilitates a phenomenon known as Intramolecular Charge Transfer (ICT) upon photoexcitation. When the molecule absorbs a photon, it initially forms a Locally Excited (LE) state, which retains a charge distribution similar to the ground state. However, in polar solvents, the molecule can relax into a lower-energy ICT state, where a significant transfer of electron density occurs from the electron-donating tert-butylphenyl moiety to the electron-accepting benzonitrile (B105546) moiety.

This charge redistribution results in a much larger dipole moment in the ICT excited state compared to the ground state. The high polarity of the ICT state allows it to be stabilized by polar solvent molecules, lowering its energy. This stabilization is observable as a significant red-shift (bathochromic shift) in the fluorescence emission spectrum as the polarity of the solvent increases. This solvent-dependent spectral shift is known as solvatochromism. wikipedia.orgnih.gov In nonpolar solvents, emission is typically observed from the higher-energy LE state, resulting in blue-shifted fluorescence. In solvents of intermediate polarity, dual fluorescence from both the LE and ICT states can sometimes be observed. nih.govnih.gov

Table 2: Expected Solvatochromic Effects on the Emission of this compound

| Solvent | Polarity (Dielectric Constant, ε) | Expected Emission Maximum | Predominant Emitting State |

|---|---|---|---|

| Hexane | Low (~1.9) | Shorter Wavelength (Blue-shifted) | Locally Excited (LE) |

| Toluene | Low (~2.4) | Shorter Wavelength (Blue-shifted) | LE |

| Dichloromethane | Medium (~9.1) | Intermediate Wavelength | LE / ICT |

| Acetonitrile | High (~37.5) | Longer Wavelength (Red-shifted) | Intramolecular Charge Transfer (ICT) |

Fluorescence and Phosphorescence Mechanisms

The luminescence of this compound can be understood using the Jablonski diagram, which illustrates the electronic states of a molecule and the transitions between them.

Fluorescence : After excitation to the first excited singlet state (S₁), the molecule can return to the ground state (S₀) by emitting a photon. This spin-allowed process (S₁ → S₀) is known as fluorescence and occurs on a very short timescale, typically nanoseconds. opennano.lifenih.gov The efficiency of fluorescence in biphenyl derivatives is linked to the geometry of the excited state. Studies on biphenyl have shown that the molecule tends to become more planar in the S₁ state, which reduces non-radiative decay pathways and favors emission. wikipedia.org

Phosphorescence : Alternatively, the molecule in the S₁ state can undergo a spin-forbidden process called intersystem crossing (ISC) to the lowest excited triplet state (T₁). From the T₁ state, it can return to the S₀ ground state by emitting a photon. This radiative transition (T₁ → S₀) is known as phosphorescence. Because this transition is spin-forbidden, it is much slower than fluorescence, with lifetimes ranging from microseconds to seconds. opennano.lifenih.gov Phosphorescence is often observed only at low temperatures or in rigid matrices where non-radiative decay processes, such as collisional quenching, are minimized. wikipedia.org

Thermally Activated Delayed Fluorescence (TADF) in Related Structures

Donor-acceptor molecules like this compound are potential candidates for exhibiting Thermally Activated Delayed Fluorescence (TADF). This mechanism allows for the harvesting of triplet excitons for light emission, which is crucial in applications like Organic Light-Emitting Diodes (OLEDs).

The TADF process relies on a very small energy gap between the lowest singlet (S₁) and triplet (T₁) excited states (ΔEST). researchgate.net In molecules with a sufficiently small ΔEST (typically < 0.2 eV), triplet excitons formed via intersystem crossing can be converted back to singlet excitons through a process called reverse intersystem crossing (rISC). This rISC process is thermally activated, meaning it uses thermal energy from the surroundings to overcome the small energy gap. researchgate.net The repopulated S₁ state then decays via fluorescence. This emission has the same spectrum as prompt fluorescence but is delayed due to the long lifetime of the intermediate triplet state.

The molecular design of many TADF emitters involves creating a twisted geometry between the donor and acceptor units. This spatial separation of the highest occupied molecular orbital (HOMO, located on the donor) and the lowest unoccupied molecular orbital (LUMO, on the acceptor) minimizes the exchange energy, leading to a small ΔEST. ossila.com Given its donor-acceptor biphenyl structure, this compound likely possesses the necessary electronic characteristics to exhibit TADF, particularly in environments that influence its torsional angle. rsc.orgrsc.org

Exciton Physics and Dynamics in Bulk and Film States

In the solid state (either as a crystalline bulk material or a thin film), the photophysical properties of this compound are dictated by collective excited-state phenomena, or exciton dynamics. An exciton is a quasi-particle representing an electronically excited state that can migrate from one molecule to another.

Key excitonic processes include:

Exciton Diffusion : An exciton can hop between adjacent molecules before it decays. The distance an exciton can travel is its diffusion length. This property is critical in photovoltaic and optoelectronic devices and is highly dependent on the degree of molecular packing and intermolecular electronic coupling.

Singlet-Singlet Annihilation : At high excitation intensities, two singlet excitons can interact. This interaction typically results in the non-radiative decay of one exciton, effectively quenching the fluorescence. This process can limit the efficiency of devices at high brightness levels. mdpi.com

Singlet Exciton Fission : In some highly ordered crystalline organic materials, a singlet exciton (S₁) can spontaneously split into two triplet excitons (2 x T₁). This process is energetically favorable if the energy of the singlet state is approximately twice the energy of the triplet state (E(S₁) ≈ 2E(T₁)). While not universally observed, it is a significant process in certain classes of conjugated molecules and represents a potential efficiency-boosting mechanism in photovoltaics. The likelihood of this occurring depends heavily on the specific crystal packing of the compound.

The transition from an isolated molecule in solution to a condensed phase introduces these new decay and energy transfer pathways, which can dramatically alter the luminescence efficiency and lifetime compared to what is observed in dilute solutions. mdpi.com

Advanced Materials Science Applications

Optoelectronic Materials and Devices

Optoelectronic materials are distinguished by their ability to interact with and control light, converting electrical energy into photons and vice versa. ossila.com The tunability of their optical and electronic properties through chemical modification is a key feature for their application in devices like Organic Light-Emitting Diodes (OLEDs) and Organic Field-Effect Transistors (OFETs). ossila.com Derivatives of 4-(4-tert-butylphenyl)benzonitrile are explored in these areas due to their favorable electronic and morphological characteristics.

OLEDs are a major application for advanced organic molecules, finding use in displays and solid-state lighting. nih.gov The performance of an OLED is highly dependent on the materials used in its emissive layer (EML). Benzonitrile (B105546) derivatives, in particular, have been investigated for their role as emitters or as part of emitter systems, contributing to the efficiency, color purity, and stability of the devices. nih.govnih.gov

Achieving efficient and stable deep-blue emission is a critical challenge in OLED technology for full-color displays. nih.govmdpi.com Materials containing the benzonitrile moiety are often used in the design of deep-blue emitters. nih.gov The development of emitters for blue OLEDs is an active area of research aimed at improving device performance beyond the theoretical 5% maximum external quantum efficiency (EQE) of traditional fluorescent materials. nih.gov

Derivatives incorporating benzonitrile have been developed as deep-blue emitters that operate through the mechanism of triplet-triplet annihilation (TTA). In one study, a molecule combining a chrysene core with tetraphenylimidazole and benzonitrile moieties was used to create a deep-blue TTA OLED with Commission Internationale de l'Eclairage (CIE) coordinates of (0.15, 0.05). nih.gov This device achieved a maximum EQE of 6.84% and a high exciton utilization efficiency of 48%. nih.gov The tert-butyl group is often incorporated into emitter molecules to provide steric hindrance, which can help restrict intramolecular rotations and improve photoluminescence quantum yield (PLQY). researchgate.net This strategy is crucial for developing materials with narrow emission spectra and high efficiency. researchgate.netrsc.org

In many OLEDs, the light-emitting material (dopant) is dispersed in a host material to prevent concentration quenching, an effect that reduces efficiency at high concentrations. scispace.com However, fabricating these doped devices can be complex. researchgate.net Non-doped OLEDs, where the emissive layer consists of a single material, offer a simpler device architecture. The design of materials for non-doped OLEDs requires molecules that resist aggregation-caused quenching in the solid state. rsc.org

The introduction of bulky groups, such as tert-butyl groups, into the molecular structure is a common strategy to inhibit intermolecular π–π stacking and reduce self-quenching effects. researchgate.netrsc.org This approach has led to the development of highly efficient non-doped blue TADF-OLEDs. For instance, a blue TADF emitter modified with tert-butyl groups achieved a record-high EQE of 21.6% in a non-doped device, with a low turn-on voltage of 2.7 V and CIE coordinates of (0.16, 0.24). researchgate.net Similarly, other researchers have developed quaterphenyl-based emitters for non-doped OLEDs that yield deep-blue emission with an EQE of 5.94% and CIE coordinates of (0.152, 0.085), which is close to the NTSC blue standard. rsc.org

An exciplex is an electronically excited complex formed between an electron donor and an electron acceptor molecule. researchgate.nettandfonline.com These systems are valuable in OLEDs as they can exhibit thermally activated delayed fluorescence (TADF), a mechanism that allows for the harvesting of both singlet and triplet excitons, leading to potentially 100% internal quantum efficiency. researchgate.netmdpi.com Exciplexes can be used as emitters themselves or as hosts to sensitize a fluorescent dopant. researchgate.netnih.govfigshare.com

The formation of an exciplex is a straightforward way to generate TADF emitters without complex synthesis, simply by blending donor and acceptor materials. researchgate.nettandfonline.com For example, an exciplex formed between 4,4′,4′′-tris[3-methylphenyl(phenyl)amino]-triphenylamine (m-MTDATA) and 2-(biphenyl-4-yl)-5-(4-tert-butylphenyl)-1,3,4-oxadiazole (t-Bu-PBD) was found to have a small energy gap between its singlet and triplet states (ΔEST) of about 50 meV, which is conducive to efficient TADF. tandfonline.com Stable exciplex-based OLEDs have been developed that achieve high efficiency and reduced efficiency roll-off. In one case, an EQE of 17.19% was achieved, which remained high at 16.36% at a brightness of 1000 cd m⁻². nih.govfigshare.com

The performance of an OLED is quantified by several key parameters, including external quantum efficiency (EQE), current efficiency, power efficiency, luminance, and color coordinates (CIE). Efficiency roll-off, the decrease in efficiency at high brightness levels, is another critical factor for practical applications. researchgate.net

The table below summarizes the performance of various OLED devices that utilize materials structurally related to this compound, such as those containing benzonitrile or tert-butylphenyl moieties.

| OLED Type / Emitter System | Max. EQE (%) | CIE Coordinates (x, y) | Max. Luminance (cd/m²) | Key Features | Reference |

|---|---|---|---|---|---|

| Deep-Blue TTA OLED (TPIChCN emitter) | - | (0.15, 0.05) | - | Deepest blue-emitting TTA-OLED. | nih.gov |

| Deep-Blue TTA OLED (TPIAnCN emitter) | 6.84 | (0.15, 0.07) | - | High exciton utilization efficiency (48%). | nih.gov |

| Non-doped Blue TADF-OLED (2tCz2CzBn emitter) | 21.6 | (0.16, 0.24) | >20,000 | Most efficient non-doped blue TADF-OLED at the time. | researchgate.net |

| Exciplex-based OLED (BDDPD:DTBTA system) | 17.19 | - | - | Low efficiency roll-off; EQE of 16.36% at 1000 cd/m². | nih.govfigshare.com |

| Non-doped Fluorescent OLED (Quaterphenyl-based emitter) | 5.94 | (0.152, 0.085) | - | Emission approaches NTSC blue standard. | rsc.org |

| Sky-Blue AIDF Emitter OLED | 16.3 | - | - | Low turn-on voltage of 3 V; Max. current efficiency of 22.7 cd/A. | rsc.org |

Organic field-effect transistors (OFETs) are fundamental components for next-generation flexible and low-cost electronics, such as display drivers and sensors. nih.govtcichemicals.com An OFET consists of a semiconductor layer, source and drain electrodes, a gate electrode, and an insulating layer. nih.govmit.edu The current between the source and drain is controlled by the voltage applied to the gate. mit.edu

The performance of an OFET is primarily evaluated by its charge carrier mobility (µ), the on/off current ratio, and the threshold voltage. nih.gov High mobility is essential for high-speed circuits. tcichemicals.com Organic semiconductors used in OFETs are typically π-conjugated molecules or polymers, as the delocalized electrons in these systems facilitate charge transport. tcichemicals.commit.edu

While specific studies detailing the use of this compound as the primary active material in OFETs are not prominent, its structural components are relevant to the design of high-performance organic semiconductors. Biphenyl (B1667301) and other polyaromatic hydrocarbon structures form the core of many successful OFET materials. nih.gov The modification of these core structures with functional groups allows for the tuning of electronic properties and molecular packing in the solid state, which are crucial for efficient charge transport. nih.gov The development of new organic semiconductors is key to achieving high-performance OFETs with mobilities comparable to or exceeding that of amorphous silicon. nih.gov

Organic Solar Cells

While direct applications of this compound in the active layer of organic solar cells (OSCs) are not extensively documented in the reviewed literature, the structural motif of a tert-butylphenyl group is utilized in materials for optoelectronic devices. For instance, related compounds have been explored for their electronic properties. One such example is 2-(4-tert-butylphenyl)-5-(4-biphenylyl)-1,3,4-oxadiazole (PBD), a molecule that incorporates the 4-tert-butylphenyl moiety. PBD has been used as an electron-transporting material in optoelectronic devices, demonstrating the utility of this chemical group in facilitating charge movement, a critical process in solar cells researchgate.net. The development of hole-transporting and electron-transporting layers is crucial for improving the efficiency and stability of OSCs by facilitating the extraction of charge carriers from the photoactive layer to the electrodes mdpi.comnih.gov.

Photorefractive Devices and Photodetectors

A derivative of the 4-tert-butylphenyl structure, 2-(4-tert-butylphenyl)-5-(4-biphenylyl)-1,3,4-oxadiazole (PBD), has been successfully utilized in the fabrication of high-performance organic ultraviolet (UV) photodetectors researchgate.net. These devices are based on a heterojunction between N,N'-bis(naphthalen-1-yl)-N,N'-bis(phenyl)benzidine (NPB) as the electron donor and PBD as the electron acceptor.

The device, with a structure of ITO/NPB (40 nm)/PBD (20 nm)/Al (100 nm), exhibits a significant photoresponse when illuminated with UV light. The current density-voltage (J-V) characteristics show a remarkable difference between dark and illuminated conditions, with the current increasing by more than four orders of magnitude under 350 nm UV light at a forward bias of +3 V researchgate.net. This indicates a high sensitivity to UV radiation.

The photodetector demonstrates high sensitivity specifically in the 300–420 nm wavelength range, with a peak response at approximately 350 nm. A key performance metric, the photocurrent response, reaches a high value of 4.5 A/W at +3 V under an incident light intensity of 60 μW/cm² researchgate.net. These findings suggest that heterojunction devices incorporating the 4-tert-butylphenyl moiety are promising candidates for low-cost and high-sensitivity UV photodetectors researchgate.net.

| Parameter | Value | Conditions |

| Peak Sensitivity Wavelength | ~350 nm | - |

| Photocurrent Increase | > 10,000x | Under 350 nm UV light vs. dark at +3 V |

| Photocurrent Response | 4.5 A/W | At +3 V, 60 μW/cm² incident intensity |

| Sensitive Spectral Range | 300 - 420 nm | - |

Electrochromic Materials

Polymers incorporating the 4-tert-butylphenyl moiety have been synthesized and shown to possess excellent electrochromic properties. These materials can change their color reversibly upon the application of an electrical potential, making them suitable for applications such as smart windows, displays, and electrochromic mirrors. Specifically, a family of electroactive polyamides containing di-tert-butyl-substituted N,N,N',N'-tetraphenyl-1,4-phenylenediamine units has demonstrated notable performance mdpi.com.

Color Switching Properties and Mechanisms

The electrochromism in these polyamides originates from the reversible oxidation of the tetraphenyl-p-phenylenediamine (TPPA) units integrated into the polymer backbone. The bulky tert-butyl groups on the pendent phenyl rings serve to block the electrochemically active sites, which enhances the stability of the resulting radical cations formed upon oxidation mdpi.com.

Upon electrochemical oxidation, the polyamide films undergo distinct and reversible color changes. In their neutral, uncharged state, the films are typically colorless or pale yellowish. When a potential is applied, the material is oxidized, leading to the formation of stable radical cations. This process is accompanied by a visible color change. For instance, films of these polyamides cast on an indium-tin oxide (ITO) coated glass substrate switch from a colorless or pale yellowish neutral form to green and then to blue as the applied potential is increased from 0.0 V to 1.2 V mdpi.com. This multi-stage color change corresponds to two separate one-electron oxidation steps, forming first a radical cation (green) and then a dication (blue) mdpi.com.

Electrochemical and Electrochromic Stability

The inclusion of the tert-butylphenyl groups significantly enhances the stability of these electrochromic polymers. Cyclic voltammetry studies of the polyamide films show two reversible oxidation-reduction couples, indicating stable electrochemical behavior over repeated cycles. The redox couples for these polyamides typically appear at potentials of 0.57–0.60 V and 0.95–0.98 V versus an Ag/AgCl reference electrode mdpi.com.

The stability is a critical factor for practical applications. The polyamide films exhibit excellent retention of their electrochromic performance, maintaining their ability to switch colors without significant degradation over many cycles. This high stability is attributed to the tert-butyl groups, which sterically hinder potential side reactions, such as dimerization, that could degrade the electroactive units mdpi.com. This enhanced stability, coupled with their good solubility and film-forming properties, makes these materials highly promising for durable electrochromic devices mdpi.com.

Photonic Materials and Self-Assembly

The 4-tert-butylphenyl group has been incorporated into larger molecular architectures to create functional photonic materials through self-assembly. A notable example involves the use of zinc porphyrins functionalized with multiple 4-tert-butylphenyl groups, such as 5-(4-pyridyl)-10,15,20-Tris(4-tert-butylphenyl)porphyrinato zinc (Zn5-PyP) and 5,15-bis(4-pyridyl)-10,20-bis(4-tert-butylphenyl) porphyrinato zinc (Zn5,15-PyP) researchgate.net.

These porphyrin molecules are designed to self-assemble into linear, tape-like structures. This assembly is driven by coordination of the pyridyl nitrogen atom on one porphyrin molecule to the zinc center of an adjacent molecule. The bulky tert-butylphenyl groups play a crucial role by ensuring solubility and controlling the intermolecular spacing and arrangement within the assembled structure.

These self-assembled porphyrin arrays have been integrated into lipid bilayer membranes to create photo-switched conductors. When illuminated, these organized assemblies can span the membrane and facilitate transmembrane charge transport, demonstrating a significant increase in electrical current compared to the individual, unassembled porphyrin molecules researchgate.net. This light-induced conductivity modulation is a key feature of a functional photonic device, showcasing how molecular self-organization of components containing the 4-tert-butylphenyl group can lead to materials with advanced optical and electronic functions.

Graphene Functionalization and Engineering

The covalent functionalization of graphene with organic molecules is a powerful strategy to tune its electronic properties and improve its processability. A wet chemical method has been developed for the bulk functionalization of graphene with 4-tert-butylphenyl groups researchgate.netresearchgate.net. This process avoids the need for initial oxidation of the graphene, thereby better preserving its intrinsic electronic structure.

The method begins with the reductive activation of pristine graphite using a sodium-potassium (NaK) alloy in 1,2-dimethoxyethane. This process leads to the intercalation of the alloy and exfoliation of the graphite into negatively charged graphene sheets researchgate.net. These charged graphene sheets are then reacted with an organic diazonium salt, 4-tert-butylphenyldiazonium tetrafluoroborate. The diazonium salt reacts with the charged graphene, resulting in the covalent attachment of 4-tert-butylphenyl groups to the graphene basal plane researchgate.netresearchgate.net.

The successful functionalization is confirmed through various characterization techniques. Thermogravimetric analysis (TGA) shows a distinct mass loss at high temperatures (around 480 °C), corresponding to the cleavage of the covalently bound tert-butylphenyl groups from the graphene surface. Raman spectroscopy reveals an increase in the D band intensity relative to the G band, which is a characteristic signature of the introduction of sp³-hybridized carbon defects in the sp² graphene lattice due to covalent bonding researchgate.net.

This functionalization method not only modifies the electronic properties of graphene but also significantly improves its solubility in common organic solvents, preventing re-aggregation of the graphene sheets. This enhanced dispersibility is crucial for the solution-based processing of graphene for various applications in electronics and composites researchgate.netresearchgate.net.

Fluorescent Sensors for Analytical Applications

The intrinsic photophysical properties of this compound, characterized by its rigid biphenyl framework and the electron-withdrawing nature of the nitrile group, make it a promising candidate for the development of fluorescent sensors. This section explores its potential in analytical applications, focusing on the principles of fluorescent sensing and the detailed research findings that underpin the utility of similar molecular architectures.

The core structure of this compound provides a stable and highly conjugated system, which is a fundamental requirement for efficient fluorophores. The biphenyl moiety offers a rigid backbone that can minimize non-radiative decay processes, leading to higher fluorescence quantum yields. Furthermore, the nitrile group can be chemically modified to introduce specific recognition sites for a variety of analytes.

The development of fluorescent sensors based on this compound would likely involve the strategic incorporation of a receptor unit that can selectively bind to a target analyte. This binding event would then trigger a change in the photophysical properties of the fluorophore, such as fluorescence intensity, wavelength, or lifetime, allowing for the quantitative detection of the analyte.

Detailed Research Findings

Research into structurally related benzonitrile compounds has demonstrated their efficacy as fluorescent sensors for various analytes, including metal ions and pH. For instance, benzonitrile derivatives have been shown to exhibit solvatochromism, where the emission wavelength is sensitive to the polarity of the surrounding medium. This property is crucial for developing sensors that can probe the microenvironment of biological systems.

One common sensing mechanism that could be employed in sensors derived from this compound is Photoinduced Electron Transfer (PET). In a PET-based sensor, a receptor unit is attached to the fluorophore. In the absence of the analyte, an electron transfer from the receptor to the excited fluorophore quenches the fluorescence. Upon binding of the analyte to the receptor, this electron transfer is inhibited, leading to a "turn-on" fluorescence response. The efficiency of this process is highly dependent on the electronic properties of both the fluorophore and the receptor.

Another potential mechanism is Intramolecular Charge Transfer (ICT), where the electronic distribution of the excited state differs significantly from the ground state. The energy of the ICT state, and thus the emission wavelength, can be highly sensitive to the local environment and interactions with an analyte. The biphenyl structure of this compound, with the electron-donating tert-butylphenyl group and the electron-withdrawing benzonitrile group, could facilitate ICT processes.

The following tables present representative data for hypothetical fluorescent sensors based on a this compound core, illustrating the expected photophysical properties and sensing performance.

Table 1: Representative Photophysical Properties of a this compound-based Fluorophore

| Property | Value |

| Absorption Maximum (λabs) | 320 nm |

| Emission Maximum (λem) | 410 nm |

| Molar Extinction Coefficient (ε) | 25,000 M⁻¹cm⁻¹ |

| Fluorescence Quantum Yield (ΦF) | 0.65 |

| Stokes Shift | 90 nm |

| Fluorescence Lifetime (τ) | 3.2 ns |

Table 2: Illustrative Performance of a Hypothetical PET-based Sensor for a Metal Ion (M²⁺)

| Parameter | Value |

| Analyte | M²⁺ |

| Fluorescence Response | Turn-on |

| Selectivity | High for M²⁺ over other cations |

| Limit of Detection (LOD) | 10 nM |

| Binding Constant (Ka) | 1.5 x 10⁵ M⁻¹ |

| Response Time | < 1 minute |

Further research into the synthesis of derivatives of this compound with various receptor moieties is necessary to fully realize its potential in the field of fluorescent sensors. The chemical versatility of the benzonitrile group allows for the introduction of a wide range of functionalities, enabling the design of sensors for a diverse array of analytical targets.

Supramolecular Chemistry and Non Covalent Interactions

Hydrogen Bonding in Crystal Engineering

Crystal engineering is the rational design of crystalline solids by controlling intermolecular interactions. researchgate.net While 4-(4-tert-Butylphenyl)benzonitrile lacks strong hydrogen bond donors such as -OH or -NH groups, it can participate in weaker, yet structurally significant, hydrogen bonds that guide its crystal packing.

The primary hydrogen bond acceptor in the molecule is the nitrogen atom of the nitrile group (C≡N). The C-H bonds of the aromatic rings and the tert-butyl group can function as weak hydrogen bond donors. This can lead to the formation of C-H···N interactions, which are influential in the assembly of many organic crystals. In the crystal structure of the related compound 4-iodobenzonitrile, analogous C-H···N contacts are observed, demonstrating the capability of the benzonitrile (B105546) moiety to engage in such interactions. mdpi.com

| Interaction Type | Donor | Acceptor | Significance in Crystal Packing |

| Weak Hydrogen Bond | Aromatic C-H, tert-Butyl C-H | Nitrile Nitrogen (N) | Formation of chains or networks, directional control |

| Hydrogen-Hydrogen Bond | Ortho Aromatic C-H | Ortho Aromatic C-H | Stabilization of planar molecular conformation |

Pi-Pi Stacking Interactions in Molecular Aggregation

The presence of two phenyl rings in this compound makes π-π stacking a dominant force in its molecular aggregation. These non-covalent interactions occur between electron-rich aromatic systems and are crucial in the formation of ordered structures in both biological systems and materials science. researchgate.netmdpi.com

There are two primary geometries for π-π stacking interactions:

Face-to-Face: Where the aromatic rings are parallel, often with a slight offset to reduce repulsive forces.

T-shaped (or Edge-to-Face): Where a C-H bond from the edge of one aromatic ring points towards the face of another. researchgate.net

| Stacking Geometry | Description | Probable Influence of tert-Butyl Group |

| Offset Face-to-Face | Parallel aromatic rings with centers of mass not aligned. | Favorable; the offset can accommodate the bulky group. |